molecular formula C10H15NOS B7570247 N-(2-thiophen-2-ylethyl)oxolan-3-amine

N-(2-thiophen-2-ylethyl)oxolan-3-amine

Cat. No.: B7570247
M. Wt: 197.30 g/mol
InChI Key: FEDLFNVDYTXQHG-UHFFFAOYSA-N
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Description

N-(2-Thiophen-2-ylethyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with an amine group, which is further linked to a 2-thiophen-2-ylethyl moiety. This structure combines electron-rich aromatic (thiophene) and flexible ether (oxolan) components, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-10(13-7-1)3-5-11-9-4-6-12-8-9/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLFNVDYTXQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxolan vs. Thiolan Systems
  • N-[(2-Methoxyphenyl)methyl]thiolan-3-amine () replaces the oxygen atom in oxolan with sulfur, forming a tetrahydrothiophene (thiolan) ring. Thiolan-based amines may also exhibit different metabolic stability due to sulfur’s susceptibility to oxidation .
Oxolan vs. Piperidine Derivatives
  • Methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate () substitutes oxolan with a piperidine ring. However, the oxolan ring’s smaller size and rigidity might favor selectivity in sterically constrained environments .

Substituent Variations

Thiophene vs. Naphthalene Derivatives
  • Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () replace the thiophen-2-yl group with bulkier aromatic systems. The naphthalene moiety increases hydrophobicity, which could enhance membrane permeability but may reduce solubility. In contrast, the thiophene’s planar structure facilitates π-π stacking interactions in catalytic or receptor-binding contexts .
Acetamide vs. Amine Functionalization
  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide () features an acetamide group instead of a primary amine. The electron-withdrawing acetyl group reduces amine basicity, which could diminish hydrogen-bonding capacity. This contrasts with the free amine in the target compound, which may act as a stronger nucleophile or hydrogen-bond donor .

Pharmacological Potential

Anticancer Activity of Oxadiazole Analogs
  • 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine () demonstrates binding to the hydrophobic pocket of Bcl-2, a protein involved in apoptosis. However, the absence of an oxadiazole’s hydrogen-bond acceptor sites might limit direct comparisons .

Gewald Reaction Derivatives
  • The synthesis of 3-acetylthiophen-2-amine derivatives () via modified Gewald reactions suggests pathways to functionalize the thiophene ring of the target compound. Bromination or acetylation at the 5-position of thiophene could modulate electronic properties for tailored applications .

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